

The Pharmacokinetic Profile of LSN3353871: A Preclinical Technical Overview

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Compound of Interest

Compound Name: LSN3353871

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Abstract

LSN3353871 is a pioneering small molecule inhibitor targeting the formation of lipoprotein(a) [Lp(a)], a key independent risk factor for atherosclerotic cardiovascular disease.[1][2] This technical guide provides an in-depth exploration of the preclinical pharmacokinetics of **LSN3353871**, offering a foundational understanding for researchers and drug development professionals. The document summarizes key pharmacokinetic parameters, details the experimental methodologies employed in its preclinical evaluation, and visualizes the underlying mechanism of action. **LSN3353871** served as a crucial prototype in the development of muvalaplin (LY3473329), the first oral agent specifically designed to lower Lp(a) levels to enter clinical trials.[3][4][5]

Introduction

Lipoprotein(a) is a unique lipoprotein particle whose elevated plasma levels are causally associated with an increased risk of cardiovascular diseases, including atherosclerosis and aortic stenosis.[3][6] **LSN3353871** emerged from discovery efforts to identify small molecules that could inhibit the formation of Lp(a).[1] The mechanism of action for this class of compounds involves the disruption of the initial non-covalent interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100), a critical first step in Lp(a) assembly in the liver.[1][2][5] By binding to the Kringle IV (KIV) domains 7 and 8 of apo(a),

LSN3353871 effectively prevents the subsequent formation of a disulfide bond that covalently links apo(a) to apoB-100 on low-density lipoprotein (LDL) particles.[1][4][7]

Pharmacokinetic Data

The preclinical pharmacokinetic properties of **LSN3353871** were evaluated in mice and cynomolgus monkeys following oral administration. The key parameters are summarized in the table below.

Table 1: Pharmacokinetic Parameters of LSN3353871 in Mice and Cynomolgus Monkeys

Species	Dose (mg/kg, BID)	Cmax (ng/mL)	Tmax (hr)	AUC(0–12 hr) (hr*ng/mL)
Mouse	10	1,210 ± 321	0.5	3,120 ± 434
30	5,030 ± 1,020	0.5	13,800 ± 1,800	
100	14,300 ± 2,200	2.0	73,900 ± 10,900	
Cynomolgus Monkey	20	2,040 ± 1,150	2.0	10,300 ± 4,300

Data presented as mean ± SD.[1] Abbreviations: AUC(0–12 hr), area under the curve from 0 to 12 h after dosing; BID, twice daily; Cmax, maximal concentration; SD, standard deviation; Tmax, time at which Cmax occurs.[1]

Experimental Protocols

The following sections detail the methodologies used in the key preclinical experiments for **LSN3353871**.

In Vitro Lp(a) Assembly Assay

The inhibitory activity of **LSN3353871** on the formation of Lp(a) was assessed using an in vitro assembly assay.[1] This assay measures the ability of a compound to disrupt the interaction between apo(a) and apoB-100. In this assay, **LSN3353871** demonstrated a half-maximal inhibitory concentration (IC50) of 1.69 μM.[1][8]

Isothermal Titration Calorimetry (ITC)

To determine the binding affinity of **LSN3353871** to specific Kringle domains of apo(a), isothermal titration calorimetry was employed.[1] This technique measures the heat change that occurs upon binding of the small molecule to the protein. **LSN3353871** was found to bind to KIV8, KIV7–8, and KIV5–8 with dissociation constants (K_d) of 756 nM, 605 nM, and 423 nM, respectively.[1][8] It did not show binding to KIV2.[1]

In Vivo Animal Studies

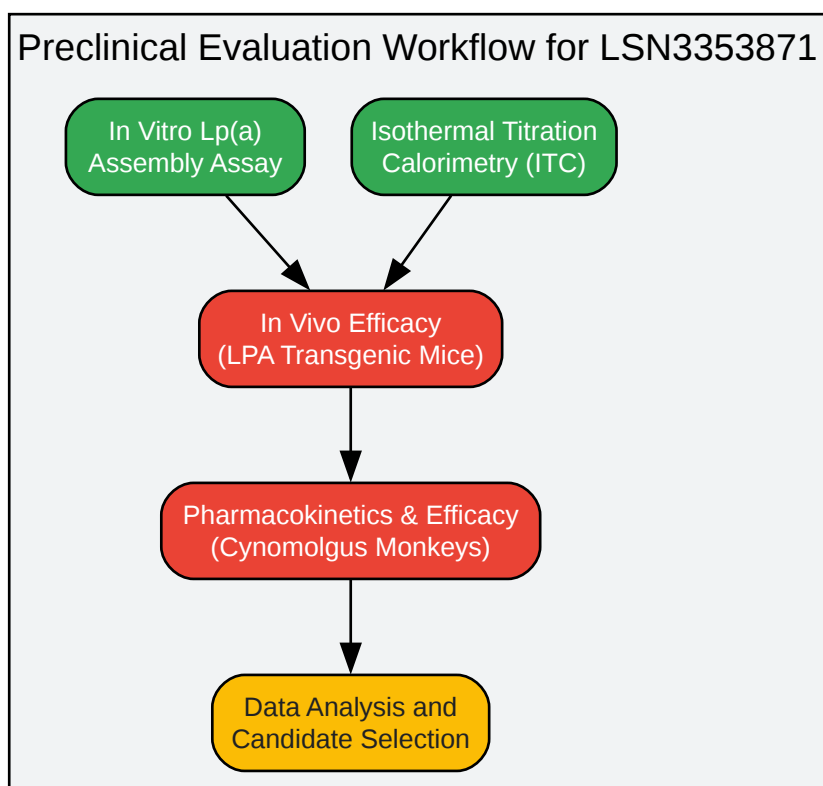
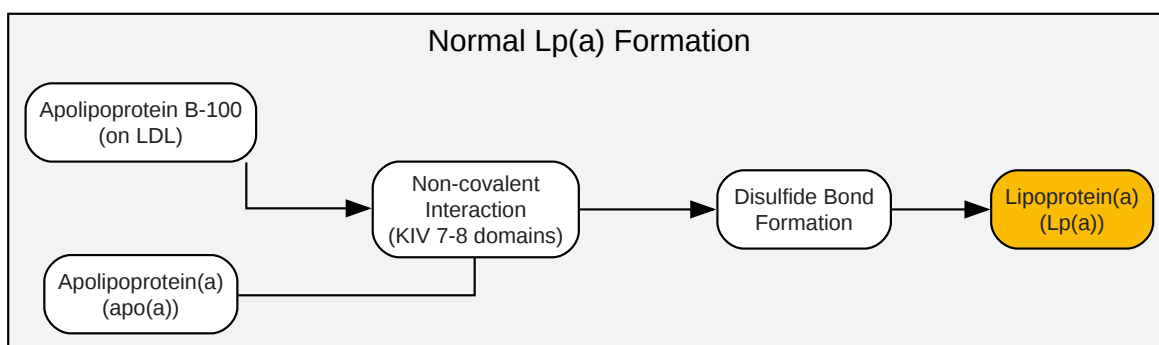
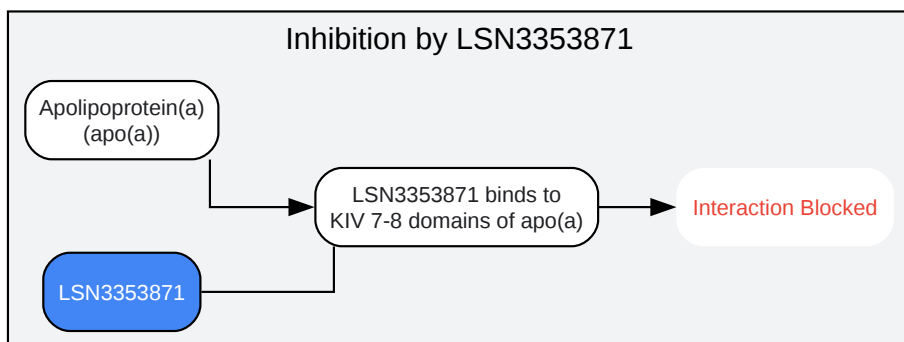
To evaluate the in vivo efficacy, **LSN3353871** was orally administered to transgenic mice expressing human Lp(a).[1] The compound was administered twice daily (BID) for five days.[1] Blood samples were collected to measure the plasma concentrations of **LSN3353871** and the levels of human Lp(a).[1] This study demonstrated a dose-dependent reduction in Lp(a) levels, with a maximum decrease of up to 78% and a median effective dose (ED50) of 14 mg/kg.[1]

The pharmacokinetic profile and efficacy of **LSN3353871** were also assessed in cynomolgus monkeys.[1] The compound was administered orally at a dose of 20 mg/kg twice daily for two weeks.[1] This study resulted in a reduction of Lp(a) levels by up to 40%.[1][2]

Visualizations

Mechanism of Action: Inhibition of Lp(a) Formation

The following diagram illustrates the mechanism by which **LSN3353871** inhibits the formation of Lipoprotein(a).



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